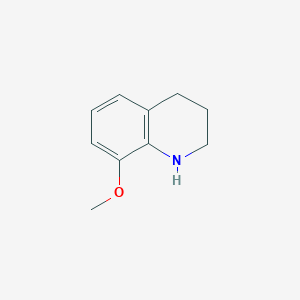

8-Methoxy-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRWUIXDTQZKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409447 | |

| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53899-17-5 | |

| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold

An In-depth Technical Guide to the Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous natural products and synthetic pharmaceutical agents.[1] Its rigid, bicyclic framework provides a three-dimensional architecture that is ideal for targeted interactions with a diverse range of biological macromolecules. The specific analogue, this compound, serves as a crucial building block in the synthesis of more complex bioactive molecules, including potential anti-inflammatory, analgesic, and central nervous system (CNS) active agents.[2]

This guide provides an in-depth exploration of the primary and most effective synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design, reaction optimization, and product purification. The methodologies presented are selected for their reliability, scalability, and relevance to researchers, scientists, and drug development professionals.

Synthetic Strategy I: Direct Catalytic Hydrogenation of 8-Methoxyquinoline

The most direct and atom-economical approach to synthesizing this compound is through the catalytic hydrogenation of the corresponding aromatic precursor, 8-methoxyquinoline. This method involves the reduction of the pyridine ring within the quinoline system, leaving the benzene ring intact. The choice of catalyst and reaction conditions is critical to achieve high chemoselectivity and avoid over-reduction of the carbocyclic ring.[3]

Mechanistic Rationale

Catalytic hydrogenation occurs on the surface of a heterogeneous catalyst, typically a noble metal such as Ruthenium, Palladium, or Platinum. The reaction proceeds via the following key steps:

-

Adsorption: Both hydrogen gas (H₂) and the 8-methoxyquinoline substrate adsorb onto the catalyst surface.

-

Hydrogen Activation: The H-H bond is weakened or broken, forming reactive metal-hydride species on the surface.

-

Hydrogen Transfer: Stepwise transfer of hydrogen atoms to the adsorbed quinoline occurs, saturating the pyridine ring.

-

Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites.

Ruthenium-based catalysts have shown particular efficacy in the hydrogenation of quinoline derivatives.[4] The conditions can be tuned to favor the reduction of the N-heterocyclic ring over the carbocyclic (benzene) ring.

Visualizing the Hydrogenation Workflow

Caption: A typical experimental workflow for the synthesis of 8-Methoxy-1,2,3,4-THQ via catalytic hydrogenation.

Experimental Protocol: Ruthenium-Catalyzed Hydrogenation

This protocol is adapted from general procedures for quinoline hydrogenation.[4]

-

Reactor Setup: To a high-pressure autoclave reactor, add 8-methoxyquinoline (e.g., 5.0 g, 31.4 mmol) and a suitable solvent such as dioxane or ethanol (50 mL).

-

Catalyst Addition: Carefully add the catalyst, for example, 5% Ruthenium on Carbon (Ru/C) (5-7 wt% of the substrate, e.g., 250-350 mg), under a stream of inert gas (Argon or Nitrogen).

-

Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 7 MPa) and begin stirring. Heat the reactor to the target temperature (e.g., 160°C) and maintain these conditions for 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Dilute the reaction mixture with methanol or dichloromethane and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.

Data Summary: Hydrogenation Parameters

| Parameter | Value / Condition | Rationale / Notes |

| Substrate | 8-Methoxyquinoline | Commercially available starting material. |

| Catalyst | 5% Ru/C or PtO₂ | Ruthenium often provides good selectivity for the heterocyclic ring.[4] PtO₂ is also effective.[5] |

| Catalyst Loading | 5-7 wt% | Higher loading can accelerate the reaction rate.[4] |

| Solvent | Dioxane, Ethanol, Methanol | Choice of solvent can influence reaction kinetics and selectivity. |

| H₂ Pressure | 50 p.s.i. to 7 MPa | Higher pressure increases hydrogen concentration, driving the reaction.[5] |

| Temperature | 25°C - 160°C | Higher temperatures increase reaction rate but may affect selectivity. |

| Typical Yield | >90% (unoptimized) | Generally a high-yielding reaction. |

Synthetic Strategy II: Skraup-Doebner-von Miller Quinoline Synthesis & Subsequent Reduction

Part A: Synthesis of 8-Methoxyquinoline via Skraup Reaction

The Skraup synthesis involves the reaction of an aniline (in this case, o-anisidine) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic pentoxide). The glycerol dehydrates in the strongly acidic medium to form acrolein (in situ), which is the key α,β-unsaturated carbonyl reactant.[7]

Mechanistic Rationale

-

Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form acrolein.

-

Michael Addition: The amine of o-anisidine undergoes a conjugate (Michael) addition to the acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

-

Dehydration & Oxidation: The cyclized intermediate dehydrates and is then oxidized by the oxidizing agent to form the aromatic 8-methoxyquinoline ring system.[7] The mechanism is complex, with some studies suggesting a fragmentation-recombination pathway.[8]

Visualizing the Skraup-Doebner-von Miller Mechanism

Caption: A simplified mechanism for the formation of 8-methoxyquinoline via the Skraup reaction.

Experimental Protocol: Skraup Synthesis

Caution: The traditional Skraup reaction is notoriously exothermic and can be violent. Modified procedures that involve the slow addition of reactants are strongly recommended for safety.[9][10]

-

Reactor Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add o-anisidine, glycerol, and an oxidizing agent (e.g., nitrobenzene, which can also act as a solvent).

-

Acid Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid portion-wise with vigorous stirring, ensuring the temperature does not rise uncontrollably.

-

Reaction: Once the addition is complete, heat the mixture gently to initiate the reaction. Once the exothermic reaction begins, remove the external heating and control the reaction rate by cooling if necessary. After the initial vigorous phase subsides, heat the mixture to reflux for several hours.

-

Work-up: Cool the reaction mixture and cautiously pour it into a large volume of water. Neutralize the excess acid with a base (e.g., NaOH solution) until the solution is alkaline.

-

Extraction: Perform a steam distillation or solvent extraction (e.g., with toluene or dichloromethane) to isolate the crude 8-methoxyquinoline.

-

Purification: The crude product is then purified, typically by vacuum distillation.

Part B: Reduction of 8-Methoxyquinoline

The 8-methoxyquinoline obtained from Part A is then reduced to the target this compound using the catalytic hydrogenation protocol described in Synthetic Strategy I .

Purification and Characterization

Purification Strategy

Regardless of the synthetic route, the final product requires purification to remove unreacted starting materials, by-products, and catalyst residues.

-

Flash Column Chromatography: This is a highly effective method for purifying the crude product. A silica gel stationary phase is standard, with an eluent system typically composed of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[11]

-

Recrystallization: For obtaining a high-purity crystalline solid, recrystallization from a suitable solvent system can be employed after initial chromatographic purification.

-

Troubleshooting Discoloration: Tetrahydroquinoline derivatives can be susceptible to oxidation, leading to yellow or brown discoloration.[11] Performing purification steps under an inert atmosphere (Nitrogen or Argon) and using activated charcoal during recrystallization can help remove colored impurities.[11]

Spectroscopic Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Molecular Formula: C₁₀H₁₃NO[12]

-

¹H NMR (CDCl₃): Expected signals would include aromatic protons, a singlet for the methoxy group (-OCH₃), and aliphatic protons for the saturated portion of the tetrahydroquinoline ring, along with a broad singlet for the amine proton (-NH).

-

¹³C NMR (CDCl₃): Expected signals include those for the aromatic carbons (with distinct shifts for the methoxy-substituted and other carbons) and the aliphatic carbons of the saturated ring.[14]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass (163.10).

Safety and Handling

Working with the chemicals involved in these syntheses requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16]

-

Handling Precautions: The compound is classified as harmful if swallowed and may cause skin and eye irritation.[13] Avoid contact with skin and eyes and wash hands thoroughly after handling.[17] The Skraup reaction requires extreme caution due to its high exothermicity.

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from light and oxidizing agents.[2]

Conclusion

The synthesis of this compound is readily achievable through several reliable synthetic routes. The choice of method often depends on the availability and cost of starting materials, scalability requirements, and the laboratory equipment at hand.

-

Direct Catalytic Hydrogenation is the preferred method for its high efficiency, simplicity, and excellent atom economy when the 8-methoxyquinoline precursor is available.

-

The Skraup-Doebner-von Miller synthesis followed by reduction offers a robust, classical alternative that builds the target molecule from more fundamental and often less expensive starting materials like o-anisidine.

Successful synthesis relies not only on a well-chosen reaction pathway but also on careful execution, diligent monitoring, and appropriate purification techniques. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to confidently synthesize this valuable heterocyclic intermediate for their scientific endeavors.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. benchchem.com [benchchem.com]

- 12. scbt.com [scbt.com]

- 13. This compound | C10H13NO | CID 5200345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. fishersci.com [fishersci.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. fishersci.com [fishersci.com]

CAS number 53899-17-5 characterization

An In-Depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydroquinoline (CAS: 53899-17-5)

Introduction

This compound, registered under CAS number 53899-17-5, is a heterocyclic amine that serves as a crucial structural motif and synthetic intermediate in the field of medicinal chemistry.[1][2] Its tetrahydroquinoline core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of a methoxy group on the aromatic ring modifies its electronic properties and provides a handle for further functionalization, making it a versatile building block for drug discovery and development. This guide provides a comprehensive technical overview of its characterization, handling, and application, with a focus on methodologies relevant to researchers and drug development professionals. Its documented use as a reactant in the synthesis of potent enzyme inhibitors, such as those targeting human aldosterone synthase (CYP11B2), underscores its significance in developing novel therapeutics for cardiovascular diseases.[3][4][5]

Physicochemical Properties and Specifications

Proper characterization begins with understanding the fundamental physicochemical properties of a compound. This data is essential for designing synthetic routes, developing analytical methods, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 53899-17-5 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| Synonyms | 8-methoxy-1,2,3,4-tetrahydro-quinoline, EOS-60440 | [1][2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Synthesis and Purification Workflow

While this compound is commercially available, understanding its synthesis and purification is vital for process development and troubleshooting. A common route involves the reduction of the corresponding 8-methoxyquinoline. Purification is critical to remove unreacted starting materials and byproducts, with flash column chromatography being the standard method.[3]

Illustrative Purification Protocol: Flash Column Chromatography

The choice of a proper solvent system is paramount for achieving high purity. A gradient elution is often employed to effectively separate the target compound from impurities with different polarities.

-

Column Preparation: A silica gel column (e.g., 230-400 mesh) is packed using a slurry method with a non-polar solvent like hexane to ensure a homogenous stationary phase.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial mobile phase and adsorbed onto a small amount of silica gel. The dried silica plug is then carefully added to the top of the column. This dry-loading technique prevents band broadening and improves resolution.

-

Elution: The separation is performed using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The rationale for a gradient system is to first elute non-polar impurities with the low-polarity mobile phase, followed by the elution of the moderately polar product as the solvent strength increases.

-

Fraction Collection: Fractions are collected throughout the elution process and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Structural Characterization: A Multi-Technique Approach

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the tube and invert several times to ensure a homogeneous solution before placing it in the spectrometer.

Expected Spectral Features:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the -OCH₃ group (a singlet around 3.8 ppm), the N-H proton (a broad singlet), and the aliphatic protons of the tetrahydroquinoline ring (triplets and multiplets in the 1.9-3.4 ppm range).

-

¹³C NMR: The spectrum should display 10 distinct carbon signals, corresponding to the 10 carbon atoms in the molecule, confirming the absence of molecular symmetry.[2]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. Liquid Chromatography-Mass Spectrometry (LC/MS) is commonly used for this purpose.[3][4]

Protocol for LC/MS Analysis:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

Inject the sample into the LC/MS system. A common method uses a C18 reverse-phase column with a water/acetonitrile mobile phase.

-

Analyze the resulting mass spectrum in positive ion mode. The expected molecular ion peak would correspond to [M+H]⁺ at an m/z of approximately 164.22.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol for IR Analysis (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil and collect the spectrum.

Expected Characteristic Absorption Bands:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3200 - 3600 (medium, somewhat broad) |

| Alkyl C-H | C-H Stretch | 2850 - 3000 (strong) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (weak-medium) |

| Aryl Ether | C-O Stretch | 1200 - 1275 (strong) |

| Aromatic Ring | C=C Stretch | 1475 - 1600 (weak-medium) |

Applications in Medicinal Chemistry

The utility of this compound is prominently featured in patents for the synthesis of inhibitors of human aldosterone synthase (CYP11B2).[3][4][5] In these synthetic schemes, the secondary amine of the tetrahydroquinoline core serves as a nucleophile to react with various electrophilic partners, building out a more complex molecular architecture designed to fit into the enzyme's active site.

This application highlights the compound's value to drug development professionals, providing a readily available and versatile scaffold for building libraries of potential therapeutic agents.

Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical reagent. This compound possesses several hazards that require appropriate precautions.[1][6]

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves. Wash contaminated skin thoroughly after handling. |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection/face protection. |

| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Always consult the full Safety Data Sheet (SDS) before use.[6][7]

Conclusion

This compound (CAS 53899-17-5) is more than just a chemical entry in a catalog; it is a validated and valuable tool for chemical innovation. Its well-defined physicochemical properties, established characterization protocols, and proven utility as a synthetic building block make it an important asset for researchers in medicinal chemistry and drug development. A thorough understanding of its analytical characterization, from NMR to MS, ensures the integrity of the starting material, which is the foundation of reproducible and successful multi-step synthesis campaigns aimed at discovering the next generation of therapeutics.

References

- 1. 53899-17-5 | CAS DataBase [m.chemicalbook.com]

- 2. This compound | C10H13NO | CID 5200345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2 - Google Patents [patents.google.com]

- 4. CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]

- 5. WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydroquinoline: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Methoxy-1,2,3,4-tetrahydroquinoline stands as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and drug development. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, spectroscopic characterization, and its significant applications in the development of novel therapeutics, particularly in the realm of central nervous system disorders and pain management.

Chemical Identity and Structure

The foundational step in understanding the utility of any chemical entity is to establish its precise chemical identity.

IUPAC Name: this compound[1]

Chemical Formula: C₁₀H₁₃NO[1][2]

Molecular Weight: 163.22 g/mol [1][2]

The structure of this compound is characterized by a fused bicyclic system comprising a benzene ring and a piperidine ring. The methoxy group at the 8-position significantly influences the electron density of the aromatic ring, which in turn impacts its reactivity and biological interactions.

Structure of this compound

A 2D representation of the this compound molecule.

Synthesis and Spectroscopic Characterization

A common and effective method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursor.

General Synthesis Workflow

A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Plausible Approach

Based on the synthesis of related compounds, a likely experimental protocol would involve the following steps:

-

Reaction Setup: The precursor, 8-methoxyquinoline, would be dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reaction vessel.

-

Catalyst Addition: A hydrogenation catalyst, for instance, a ruthenium-based catalyst like [Ru(p-cymene)Cl₂]₂/I₂ or a more conventional catalyst like palladium on carbon (Pd/C), would be added to the solution.

-

Hydrogenation: The vessel would be purged and then pressurized with hydrogen gas. The reaction mixture would be stirred at a specific temperature and pressure for a sufficient duration to ensure complete reduction of the quinoline ring.

-

Work-up and Purification: Upon completion, the catalyst would be removed by filtration. The solvent would be evaporated under reduced pressure, and the resulting crude product would be purified using techniques such as column chromatography to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While the raw spectra are not provided in the search results, the existence of this data is confirmed in databases such as PubChem.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet), and the protons of the saturated piperidine ring (multiplets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the piperidine ring, and the methoxy carbon. A reference to the ¹³C NMR spectrum can be found on PubChem.[1]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (163.22 g/mol ). Fragmentation patterns can provide further structural information. GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-O bond of the methoxy group. A vapor phase IR spectrum is noted in PubChem's spectral information.[1]

Applications in Drug Development and Medicinal Chemistry

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes this compound a valuable starting material for the synthesis of novel drug candidates.

A Versatile Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of a variety of bioactive compounds.[3] Its structure allows for chemical modifications at several positions, including the nitrogen atom of the piperidine ring and the aromatic ring, enabling the creation of a library of derivatives with diverse pharmacological profiles. These derivatives have shown potential as anti-inflammatory and analgesic agents, as well as therapeutics for central nervous system disorders like anxiety and depression.[3]

Role in the Development of Opioid Receptor Ligands

A significant application of the this compound scaffold is in the development of novel opioid receptor ligands for the treatment of pain. Research has shown that substitutions at the C-8 position of the tetrahydroquinoline ring can modulate the binding affinity for mu (µ) and delta (δ) opioid receptors.[4]

Specifically, a series of C-8 substituted tetrahydroquinoline-based peptidomimetics have been synthesized and evaluated.[4] These studies revealed that the introduction of a carbonyl moiety at the C-8 position can lead to compounds with a desirable mu-opioid receptor (MOR) agonist and delta-opioid receptor (DOR) antagonist profile.[4] This "balanced" activity is a promising strategy for developing safer analgesics with reduced tolerance and dependence liabilities.[4]

Drug Development Logic

The logical progression from the core scaffold to a desired therapeutic outcome.

Safety and Handling

For researchers and scientists, proper handling of chemical compounds is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Harmful if swallowed (Acute toxicity, oral)[1]

-

Causes skin irritation (Skin corrosion/irritation)[1]

-

Causes serious eye irritation (Serious eye damage/eye irritation)[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, and appropriate storage conditions, such as room temperature in a dry, sealed container, should be maintained.[3]

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined structure, accessible synthesis, and, most importantly, its role as a versatile scaffold for the creation of novel therapeutics underscore its importance. The ability to fine-tune the pharmacological properties of its derivatives, as demonstrated in the development of balanced opioid receptor ligands, highlights the potential of this molecule in addressing unmet medical needs. As research continues, the utility of this compound as a key building block in the synthesis of next-generation pharmaceuticals is expected to expand.

References

- 1. This compound | C10H13NO | CID 5200345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 8-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 8-position (8-methoxy-THQ) has emerged as a critical modification, bestowing upon these derivatives a diverse and potent pharmacological profile. This in-depth technical guide provides a comprehensive analysis of the biological activities of 8-methoxy-1,2,3,4-tetrahydroquinoline derivatives, with a particular focus on their anticancer, antimicrobial, and neuroprotective potential. We will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and offer insights into their structure-activity relationships to guide future drug development endeavors.

Introduction: The this compound Scaffold - A Promising Pharmacophore

The tetrahydroquinoline ring system, a fused bicyclic heterocycle, is a common motif in a wide array of natural products and synthetic pharmaceuticals.[1] Its inherent structural features, including a basic nitrogen atom and a partially saturated pyridine ring, provide a versatile platform for chemical modification and interaction with various biological targets. The strategic placement of substituents on this scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties.

The 8-methoxy substitution, in particular, has garnered significant attention. This electron-donating group can alter the electron density of the aromatic ring, influencing binding affinities and metabolic stability. Furthermore, its steric bulk and potential for hydrogen bonding can dictate the orientation of the molecule within a target's active site, leading to specific and potent biological effects. This guide will explore the multifaceted biological activities of this promising class of compounds.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through their ability to interfere with critical cellular processes such as proliferation, survival, and cell cycle progression.

Mechanism of Action: Inhibition of Tubulin Polymerization and PI3K/AKT/mTOR Signaling

A significant body of research points to the disruption of microtubule dynamics as a key mechanism of action for anticancer tetrahydroquinoline derivatives. While specific studies on 8-methoxy-THQ derivatives are emerging, compelling evidence from structurally related N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives shows potent inhibition of tubulin polymerization by binding to the colchicine site.[2] This interference with microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2]

Furthermore, a study on an 8-methoxy-indolo-quinoline derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), revealed its ability to inhibit the proliferation of colorectal cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by MMNC leads to decreased mitochondrial membrane potential and induction of apoptosis.[3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is underscored by their potent in vitro cytotoxicity against various cancer cell lines.

| Compound/Derivative Class | Cell Line | IC50/GI50 (µM) | Reference |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colon Cancer) | 0.33 | [3] |

| N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines (e.g., compound 6d) | A549, KB, KBvin, DU145 | 0.0015 - 0.0017 | [2] |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 | Not specified, active at micromolar concentrations | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing the in vitro cytotoxic activity of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Visualization

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an 8-methoxy-THQ derivative.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 8-Methoxyquinoline derivatives have shown promise in this area, exhibiting activity against a range of bacteria.

Spectrum of Activity

Studies on 8-methoxy-4-methyl-quinoline derivatives have demonstrated their antibacterial efficacy. Notably, certain azetidinyl and thiazolidinonyl derivatives of this scaffold exhibited potent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with some compounds showing minimum inhibitory concentrations (MICs) comparable to the standard drug ampicillin.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinolines | S. aureus | 3.125 | [4] |

| B. subtilis | 6.25 | [4] | |

| E. coli | 6.25 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Neuroprotective Effects: A Potential Avenue for Treating Neurodegenerative Disorders

While direct evidence for the neuroprotective effects of this compound derivatives is still emerging, the broader class of tetrahydroisoquinolines, which are structurally similar, has been investigated for its potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[5][6]

Potential Mechanisms of Neuroprotection

The neuroprotective potential of these compounds may stem from several mechanisms, including:

-

Modulation of Amyloid Precursor Protein (APP) Processing: Some tetrahydroisoquinoline derivatives have been shown to regulate the proteolytic processing of APP, potentially reducing the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.[7]

-

Antioxidant Activity: The tetrahydroquinoline scaffold can possess antioxidant properties, which could help mitigate the oxidative stress implicated in the pathogenesis of many neurodegenerative disorders.

-

Dopamine Receptor Modulation: Certain tetrahydroquinoline derivatives have shown affinity for dopamine receptors, suggesting a potential role in modulating dopaminergic signaling, which is dysregulated in Parkinson's disease.[8]

Further research is needed to specifically elucidate the neuroprotective mechanisms of this compound derivatives.

Synthesis and Characterization: A General Approach

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common strategy involves the construction of the quinoline core followed by reduction of the pyridine ring.

General Synthetic Workflow

Caption: A generalized synthetic workflow for this compound derivatives.

Characterization Techniques

The synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

-

Elemental Analysis: To determine the elemental composition of the compound.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. The existing data, particularly in the realm of anticancer activity, provides a strong foundation for further investigation. Future research should focus on:

-

Expanding the Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at various positions of the 8-methoxy-THQ core is crucial to optimize potency and selectivity for different biological targets.

-

Elucidating Mechanisms of Action: In-depth studies are required to unravel the precise molecular mechanisms underlying the observed biological activities, particularly for neuroprotective and antimicrobial effects.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

-

Exploring New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond the areas covered in this guide.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 8-Methoxy-1,2,3,4-tetrahydroquinoline

This guide provides a comprehensive analysis of the spectral data for 8-methoxy-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical and materials science research.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical insights.

Introduction

This compound, with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol , is a heterocyclic compound of significant interest.[2][3] Its tetrahydroquinoline core is a prevalent scaffold in a wide array of biologically active molecules. Understanding its structural and electronic properties through spectroscopic techniques is paramount for its effective utilization in synthesis and drug design. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectral data to provide a thorough characterization of this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used for this compound.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data were obtained for this compound in deuterated chloroform (CDCl₃).[4]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.63–6.61 | m | 2H | Ar-H (C5-H, C7-H) |

| 6.57 | td | 1H | Ar-H (C6-H) |

| 4.23 | brs | 1H | N-H |

| 3.83 | s | 3H | OCH₃ |

| 3.34 | t | 2H | C2-H₂ |

| 2.78 | t | 2H | C4-H₂ |

| 1.96 | quint | 2H | C3-H₂ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.5-6.7 ppm): The signals in this region correspond to the three protons on the aromatic ring. The multiplet at δ 6.63–6.61 ppm arises from the protons at the C5 and C7 positions, while the triplet of doublets at δ 6.57 ppm corresponds to the C6 proton.

-

Amine Proton (4.23 ppm): The broad singlet at δ 4.23 ppm is characteristic of the N-H proton. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Methoxy Group (3.83 ppm): The sharp singlet at δ 3.83 ppm, integrating to three protons, is unequivocally assigned to the methyl protons of the methoxy group.

-

Aliphatic Region (1.9-3.4 ppm): The aliphatic protons of the tetrahydroquinoline ring give rise to three distinct signals. The triplet at δ 3.34 ppm corresponds to the two protons at the C2 position, adjacent to the nitrogen atom. The triplet at δ 2.78 ppm is assigned to the two protons at the C4 position, which are benzylic. The quintet at δ 1.96 ppm arises from the two protons at the C3 position. The coupling patterns (triplets and a quintet) are consistent with a -CH₂-CH₂-CH₂- spin system in the saturated portion of the ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 146.4 | C8 |

| 134.6 | C8a |

| 121.8 | C4a |

| 121.5 | C6 |

| 115.8 | C5 |

| 107.5 | C7 |

| 55.5 | OCH₃ |

| 41.6 | C2 |

| 26.8 | C4 |

| 22.2 | C3 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Region (107-147 ppm): Six signals are observed in the aromatic region, corresponding to the six carbons of the benzene ring. The carbon attached to the oxygen (C8) is the most downfield at δ 146.4 ppm. The other quaternary carbons, C8a and C4a, appear at δ 134.6 and 121.8 ppm, respectively. The protonated aromatic carbons (C5, C6, and C7) resonate at δ 115.8, 121.5, and 107.5 ppm.

-

Methoxy Carbon (55.5 ppm): The signal at δ 55.5 ppm is characteristic of a methoxy group carbon.

-

Aliphatic Region (22-42 ppm): The three aliphatic carbons of the tetrahydroquinoline ring appear in the upfield region. The C2 carbon, bonded to the nitrogen, is observed at δ 41.6 ppm. The benzylic C4 carbon resonates at δ 26.8 ppm, and the C3 carbon appears at δ 22.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3418 | Strong, Broad | N-H Stretch |

| 2947, 2833 | Medium | C-H Stretch (Aliphatic) |

| 1612, 1587 | Medium | C=C Stretch (Aromatic) |

| 1331 | Medium | C-N Stretch |

| 1248, 1105 | Strong | C-O Stretch (Aryl Ether) |

Interpretation of the IR Spectrum:

-

N-H Stretch: The strong, broad absorption band at 3418 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.[4] The broadening is a result of hydrogen bonding.

-

C-H Stretches: The bands at 2947 and 2833 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the aliphatic portion of the molecule and the methoxy group.[4]

-

Aromatic C=C Stretches: The absorptions at 1612 and 1587 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-N Stretch: The band at 1331 cm⁻¹ can be attributed to the C-N stretching vibration of the amine.

-

C-O Stretch: The strong absorptions at 1248 and 1105 cm⁻¹ are indicative of the asymmetric and symmetric C-O stretching vibrations of the aryl ether functionality of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

| m/z | Relative Intensity | Proposed Fragment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 148 | High | [M - CH₃]⁺ |

| 131 | Medium | [M - CH₃ - NH₃]⁺ or [M - OCH₃]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ at m/z = 163, corresponding to its molecular weight.[2] The fragmentation pattern can be rationalized as follows:

Caption: Plausible fragmentation pathway for this compound.

-

Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to the formation of a stable radical cation. This would result in a fragment ion at m/z = 148 ([M - 15]⁺).[2]

-

Further Fragmentation: The fragment at m/z = 131 could arise from the loss of ammonia (NH₃) from the m/z 148 fragment or the loss of a methoxy radical (•OCH₃) from the molecular ion.

-

Retro-Diels-Alder Reaction: Tetrahydroquinolines can also undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of ethene (C₂H₄). This would produce a fragment at m/z = 135.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectral data, standardized experimental protocols are essential.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

Sample Preparation:

-

Liquid Film (for oils): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with anhydrous KBr powder and press into a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms).

-

The eluent from the GC is directly introduced into the mass spectrometer.

-

Ionization method: Electron Ionization (EI) at 70 eV.

-

Instrumentation and Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Mass Range: m/z 40-400.

Conclusion

This technical guide has provided a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The comprehensive interpretation of these spectra, coupled with established experimental protocols, offers a robust framework for the identification and characterization of this important heterocyclic compound. The data presented herein serves as a valuable reference for scientists engaged in synthetic chemistry, medicinal chemistry, and materials science, facilitating the confident application of this versatile molecule in their research endeavors.

References

Navigating the Solubility Landscape of 8-Methoxy-1,2,3,4-tetrahydroquinoline: A Technical Guide for Researchers

Abstract

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and preclinical assessment. This in-depth technical guide focuses on 8-Methoxy-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of various bioactive molecules. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide provides a robust framework for predicting, experimentally determining, and understanding its solubility profile. We will delve into the theoretical principles governing solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of this critical physicochemical parameter.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a promising lead compound to a viable therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility plays a pivotal role in the selection of lead compounds during the early stages of drug development. Poor solubility can lead to low bioavailability, hindering a drug's therapeutic efficacy. Therefore, a thorough characterization of a compound's solubility in various solvents is essential for formulation development, ensuring the reliability of biological assays, and ultimately, the success of a drug discovery program. This compound and its derivatives are integral to the synthesis of compounds targeting the central nervous system and other therapeutic areas, making a deep understanding of their solubility paramount.[1]

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its properties, including solubility.[2] this compound is a heterocyclic aromatic organic compound.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [3] |

| Molecular Weight | 163.22 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 53899-17-5 | [3] |

The structure of this compound, featuring a polar secondary amine and a methoxy group attached to a largely non-polar tetrahydroquinoline core, suggests a nuanced solubility profile. The presence of both hydrogen bond donors (the N-H group) and acceptors (the nitrogen and oxygen atoms) indicates potential for interaction with protic and polar aprotic solvents.

Theoretical Principles and Solubility Prediction

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.

Based on its molecular structure, we can make the following predictions about the solubility of this compound:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone are expected to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the amine group.

-

Good Solubility in Alcohols: Polar protic solvents such as methanol and ethanol should also be good solvents due to their ability to form hydrogen bonds with the solute.

-

Moderate to Low Solubility in Non-Polar Solvents: In non-polar solvents like hexane or toluene, solubility is likely to be limited. While the tetrahydroquinoline ring system has non-polar character, the polar functional groups will hinder dissolution.

-

pH-Dependent Aqueous Solubility: Due to the basic nature of the secondary amine, the aqueous solubility of this compound is expected to be pH-dependent. In acidic solutions, the amine will be protonated, forming a more polar and water-soluble salt.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination remains the gold standard for accurately assessing a compound's solubility. The conventional shake-flask method is a widely used and reliable technique for determining thermodynamic (equilibrium) solubility.[1]

Experimental Workflow: Shake-Flask Method

Caption: A simplified workflow for the shake-flask solubility determination method.

Detailed Protocol for the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, DMSO, acetone)

-

Vials with screw caps

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Analytical balance

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The exact amount of solid is not critical, as long as undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the solution is saturated and in equilibrium with the solid phase.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Concentration Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection.

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Data Interpretation and Reporting

The solubility of this compound should be reported in standard units, such as grams per liter (g/L) or moles per liter (mol/L). It is crucial to specify the solvent and the temperature at which the measurement was performed. For a comprehensive profile, it is recommended to determine the solubility in a range of solvents with varying polarities.

Safety and Handling of this compound

According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

discovery and history of tetrahydroquinoline compounds

An In-depth Technical Guide to the Discovery and History of Tetrahydroquinoline Compounds

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active molecules.[1] This guide provides a comprehensive exploration of the THQ core, tracing its origins from the initial discovery of its aromatic precursor, quinoline, through the evolution of synthetic methodologies. We will delve into the classical syntheses that first defined the landscape, the pivotal development of hydrogenation techniques, and the modern advancements in domino reactions and asymmetric catalysis that enable precise control over molecular architecture. By examining the causality behind key experimental choices and providing detailed protocols, this document serves as an in-depth resource for researchers, scientists, and drug development professionals seeking to understand and leverage the rich history and synthetic versatility of tetrahydroquinoline compounds.

Part 1: The Genesis of a Scaffold: From Quinoline Syntheses to Catalytic Reduction

The story of tetrahydroquinoline is intrinsically linked to its aromatic parent, quinoline. The late 19th century was a fertile period for heterocyclic chemistry, with many of the foundational methods for quinoline synthesis being established, driven by interests in coal tar derivatives, dye manufacturing, and the study of natural alkaloids.[2] These early methods, while often harsh, were instrumental in providing the chemical precursors for the first tetrahydroquinolines.

Foundational Quinoline Syntheses

Several named reactions from this era remain cornerstones of quinoline chemistry. Understanding them is key to appreciating the subsequent development of THQ synthesis.

-

The Skraup Synthesis (1880): In its archetypal form, this reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene to produce quinoline.[3][4] The reaction begins with the acid-catalyzed dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline.[4][5] Subsequent cyclization and oxidation yield the quinoline ring. While robust, the reaction is notoriously exothermic and often violent, necessitating careful control.[3]

-

The Doebner-von Miller Reaction (1881): A more versatile modification, this reaction condenses anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[6][7] This approach allows for the synthesis of a wider variety of substituted quinolines and is considered a significant improvement on the original Skraup synthesis.[8][9]

-

The Friedländer Synthesis (1882): This method provides a convergent route to quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11][12] Its primary advantage is the unambiguous placement of substituents, as the connectivity is clearly defined by the starting materials.[2][13]

-

The Combes Synthesis (1888): Specifically used for preparing 2,4-disubstituted quinolines, this reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[14][15] The mechanism proceeds through the formation of an enamine intermediate, which then undergoes cyclodehydration.[16][17]

Caption: General schematic of classical 19th-century quinoline syntheses.

The Advent of Tetrahydroquinolines: Catalytic Hydrogenation

The most direct and historically significant route to the 1,2,3,4-tetrahydroquinoline scaffold is the catalytic hydrogenation of the corresponding quinoline.[18] This process involves the reduction of the pyridine portion of the bicyclic system, a transformation that presents a key challenge: chemoselectivity. The goal is to saturate the N-heterocyclic ring without over-reducing the benzene ring or affecting other sensitive functional groups on the molecule.[19][20]

This protocol describes a standard laboratory procedure for the synthesis of 1,2,3,4-tetrahydroquinoline.

-

Reactor Setup: A 100 mL Parr hydrogenation vessel is charged with quinoline (5.0 g, 38.7 mmol) and ethanol (40 mL).

-

Catalyst Addition: Palladium on carbon (10% w/w, 0.20 g) is carefully added to the solution under a nitrogen atmosphere to prevent premature reaction with atmospheric oxygen.

-

Hydrogenation: The vessel is sealed, purged three times with nitrogen gas, and then three times with hydrogen gas. The pressure is then set to 50 psi of hydrogen.

-

Reaction: The mixture is stirred vigorously at room temperature (25 °C) for 12 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, the vessel is carefully vented and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is washed with additional ethanol (2 x 10 mL).

-

Isolation: The combined filtrate is concentrated under reduced pressure to remove the ethanol. The resulting crude oil is purified by vacuum distillation to yield 1,2,3,4-tetrahydroquinoline as a colorless oil.

Causality Behind Choices:

-

Catalyst: Palladium on carbon (Pd/C) is chosen for its high activity and selectivity in reducing the less aromatic pyridine ring over the benzene ring under mild conditions.

-

Solvent: Ethanol is a common choice as it readily dissolves the quinoline and does not interfere with the catalytic process.

-

Pressure: A moderate pressure of 50 psi is sufficient to ensure an adequate supply of hydrogen for the reaction without requiring specialized high-pressure equipment.

Caption: Experimental workflow for the catalytic hydrogenation of quinoline.

| Catalyst System | Typical Conditions | Selectivity Notes |

| Pd/C | H₂ (1-5 atm), RT-50 °C, Ethanol/MeOH | Excellent for pyridine ring reduction. Can cause dehalogenation. |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), RT, Acetic Acid | Highly active; may lead to over-reduction of the benzene ring. |

| Raney Nickel | H₂ (50-100 atm), 100-150 °C | Requires harsher conditions; cost-effective for large scale. |

| Cobalt-based | H₂ (30-50 bar), 70-150 °C, H₂O | A modern, base-metal alternative to precious metals.[21] |

| Transfer Hydrogenation | HCOOH, H₃N·BH₃, Alcohols | Avoids use of H₂ gas; selectivity depends on catalyst.[19][20] |

Part 2: The Evolution of Synthesis: Building Complexity and Control

While hydrogenation of pre-formed quinolines remains a vital tool, the evolution of organic synthesis has driven the development of methods that construct the THQ core directly. These approaches offer greater efficiency and, crucially, provide pathways to control stereochemistry.

Domino Reactions and Intramolecular Cyclizations

Modern synthetic strategy emphasizes efficiency through domino (or cascade) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates.[1] For THQ synthesis, this often involves an initial intermolecular reaction followed by an intramolecular cyclization.

The Povarov reaction is a prominent example. It is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an electron-rich alkene to form a THQ in a single step.[22] This powerful [4+2] cycloaddition has become a favored method for rapidly accessing complex, substituted tetrahydroquinolines.

The Rise of Asymmetric Synthesis

Many bioactive THQ-containing molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful. This reality has made the development of asymmetric syntheses—methods that produce one enantiomer in excess—a paramount goal.

-

Asymmetric Hydrogenation: This strategy adapts the classical hydrogenation by using a chiral catalyst, often based on iridium or rhodium complexes with chiral ligands. By coordinating to the quinoline substrate, the chiral catalyst environment directs the addition of hydrogen to one face of the molecule, leading to an excess of one enantiomer of the THQ product.[23]

-

Organocatalysis: This field uses small, chiral organic molecules to catalyze asymmetric transformations.[22] For THQs, organocatalytic approaches have been highly successful. Chiral Brønsted acids or amines can activate substrates for enantioselective aza-Michael reactions or [4+2] cycloannulations, building the chiral THQ skeleton with high stereocontrol.[24][25]

Caption: Conceptual diagram of asymmetric induction in THQ synthesis.

Part 3: The Tetrahydroquinoline Scaffold in Modern Drug Discovery

The THQ framework is not merely a synthetic curiosity; it is a validated structural motif for interaction with biological targets. Its rigid, bicyclic structure, combined with the basic nitrogen atom, provides a three-dimensional scaffold that can be decorated with various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties.[26][27]

A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to molecular cores that are capable of providing ligands for multiple, distinct biological receptors. The THQ unit is found in numerous natural products and synthetic pharmaceuticals with a wide range of activities.[1]

| Compound | Therapeutic Area | Key Structural Feature |

| Oxamniquine [18] | Antischistosomal | Hydroxymethyl group at C6 |

| Nicainoprol [1][18] | Antiarrhythmic | N-acylated side chain |

| Virantmycin [1][28] | Antiviral, Antifungal | Complex C2 substituent |

| Dynemycin A [18] | Antitumor Antibiotic | Fused enediyne system |

| mTOR Inhibitors [27][29] | Anticancer | Varied substitutions targeting the mTOR kinase domain |

The versatility of the THQ scaffold allows it to be adapted for numerous targets. Derivatives have been investigated as anticancer, anti-inflammatory, anti-HIV, anti-Alzheimer's, and antihyperlipidemic agents, among others.[26][30]

Caption: Diversification points on the tetrahydroquinoline scaffold for drug discovery.

Occurrence in Natural Products

Nature itself provides validation for the THQ scaffold. A number of alkaloids containing the THQ core have been isolated from various organisms, particularly plants and microorganisms.[31][32][33] The discovery of these natural products, such as the Galipea alkaloids (e.g., angustureine, galipeine), not only provided interesting biological activities but also inspired synthetic chemists to develop new methods for their total synthesis.[34]

Conclusion

The journey of the tetrahydroquinoline scaffold is a microcosm of the evolution of organic chemistry itself. From its origins as a simple reduction product of quinolines derived from harsh, classical reactions, it has become a target of highly sophisticated and elegant synthetic strategies. The development of domino reactions and asymmetric catalysis has transformed our ability to produce these molecules, enabling precise control over their three-dimensional structure. This control is paramount, as the enduring legacy of the tetrahydroquinoline core lies in its remarkable utility in medicinal chemistry. As researchers continue to explore new biological targets, the versatile and privileged THQ scaffold is certain to remain a vital tool in the development of the next generation of therapeutic agents.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Quinoline Synthesis - Skraup [quimicaorganica.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. iipseries.org [iipseries.org]

- 9. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. researchgate.net [researchgate.net]

- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]